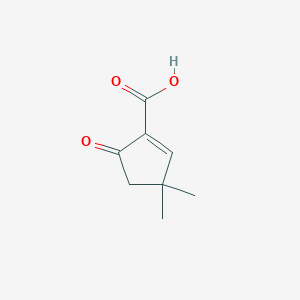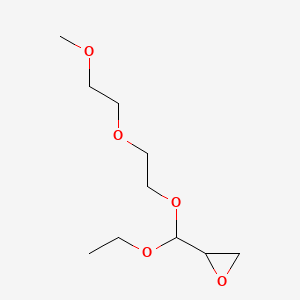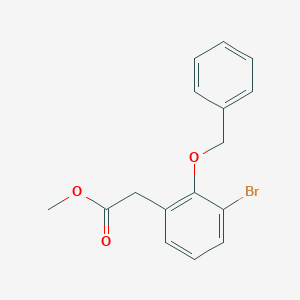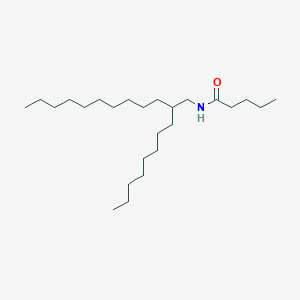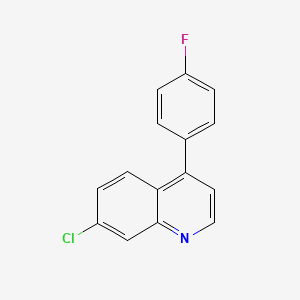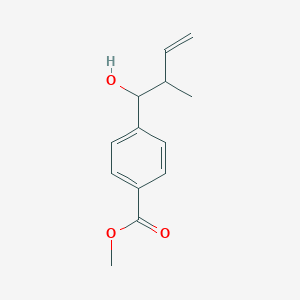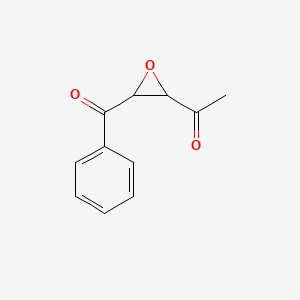
1-(3-Benzoyloxiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzoyloxiran-2-yl)ethanone is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a benzoyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Benzoyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of 1-(3-benzoyl-2-propenyl)ethanone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Benzoyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the carbonyl group in the ethanone moiety can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Benzoyloxiran-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Benzoyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The carbonyl group in the ethanone moiety can also participate in nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methyloxiranyl)ethanone: Similar structure but with a methyl group instead of a benzoyl group.
2,2-Dichloro-1-(4-chlorophenyl)ethanone: Contains a dichloro-substituted ethanone moiety.
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Features a dioxole ring instead of an oxirane ring.
Uniqueness
1-(3-Benzoyloxiran-2-yl)ethanone is unique due to the presence of both an epoxide ring and a benzoyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
189292-48-6 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(3-benzoyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-7(12)10-11(14-10)9(13)8-5-3-2-4-6-8/h2-6,10-11H,1H3 |
Clé InChI |
UVBFINDFPRGABG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(O1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
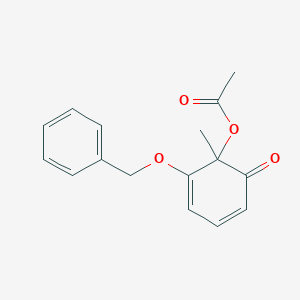

![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)

